B1574717 XL-844

XL-844

Número de catálogo: B1574717
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XL-844 is a small molecule inhibitor that targets the DNA damage response (DDR) pathway by selectively inhibiting Checkpoint kinase 1 (CHK1) . CHK1 is a key serine/threonine kinase that plays a critical role in cell cycle arrest and DNA repair initiation following replication stress or DNA damage . In preclinical research, this compound has been investigated for its potential to induce synthetic lethality in cancer cells with specific DNA repair deficiencies and as a chemosensitizing agent to enhance the efficacy of genotoxic therapies . By inhibiting CHK1, this compound can abrogate the cell cycle checkpoint, potentially leading to mitotic catastrophe and apoptosis in cancer cells with unresolved DNA damage . This mechanism makes it a valuable tool for studying cell cycle regulation, DNA repair mechanisms, and combination therapy strategies in oncology research. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

XL844;  XL 844;  XL-844.

Origen del producto

United States

Aplicaciones Científicas De Investigación

Research indicates that XL-844 has several key biological activities:

  • Enhancement of Radiosensitivity : this compound increases the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its anticancer efficacy .
  • Potentiation of Chemotherapy : this compound enhances the effects of various chemotherapeutic agents while reducing associated toxicities .

Summary of Biological Activities

Activity Description
RadiosensitivityIncreases effectiveness of radiation therapy in cancer cells
Apoptosis inductionPromotes programmed cell death in tumors
Chemotherapy potentiationEnhances efficacy and reduces toxicity of chemotherapeutic agents

Case Studies

Several preclinical studies have highlighted the effectiveness of this compound:

  • Solid Tumor Study : A study evaluated this compound's effects on solid tumors, showing a significant reduction in tumor growth when combined with radiation therapy. This combination led to improved overall survival rates compared to control groups .
  • Combination Therapy Trials : In trials assessing this compound with conventional chemotherapeutics, researchers found that it not only enhanced the efficacy of these agents but also mitigated their toxic side effects .
  • Radiosensitization in Cell Lines : A study on HT-29 human colon cancer cells demonstrated that this compound significantly enhanced radiosensitivity by inhibiting CHK2 phosphorylation and promoting mitotic catastrophe. The enhancement factor was noted to be 1.42 at a survival fraction of 0.5 .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key differences between XL-844 and other checkpoint kinase inhibitors:

Compound Target(s) Selectivity (Ki/IC₅₀) Mechanism/Key Effects Clinical Status
This compound Chk1, Chk2 Chk1: 2.2 nM; Chk2: 0.07 nM Promotes mitotic catastrophe; enhances gemcitabine and radiation efficacy . Terminated (2008)
AZD7762 Chk1, Chk2 Equipotent against Chk1/Chk2 Abrogates G2 checkpoint; inhibits homologous recombination repair . Terminated (cardiotoxicity concerns)
PF-477736 Chk1 > Chk2 ~100-fold selective for Chk1 Sensitizes cells to antimetabolites (e.g., gemcitabine); no radiosensitization observed . Terminated (2012)
PV1019 Chk2 Selective Chk2 inhibitor Radioprotective in normal cells; potentiates camptothecins . Preclinical
SCH 900776 Chk1 IC₅₀: 3 nM (Chk1); 160 nM (CDK2) Synergizes with antimetabolites; minimal effects on normal cells . Advanced to Phase II trials
OSI-930 VEGFR, Kit Structural analog of this compound Anti-angiogenic agent; targets receptor tyrosine kinases . Terminated (toxicity)

Key Findings:

Selectivity Profiles: this compound is unique for its dual Chk1/Chk2 inhibition with higher potency against Chk2, whereas AZD7762 lacks selectivity between the two kinases . PF-477736 and SCH 900776 are Chk1-selective, which may reduce off-target effects but limit utility in Chk2-driven cancers .

Mechanistic Differences: this compound and AZD7762 both abrogate the G2/M checkpoint but differ in downstream effects: this compound drives mitotic catastrophe , while AZD7762 disrupts homologous recombination repair .

Clinical Outcomes :

  • Most Chk inhibitors, including this compound, AZD7762, and PF-477736, faced clinical termination due to toxicity or lack of efficacy . SCH 900776 remains an exception, advancing to Phase II trials due to its favorable safety profile .
  • Structural analogs like OSI-930, despite sharing a thiophene carboxamide core with this compound, target entirely different pathways (VEGFR/Kit) and failed due to toxicity .

Métodos De Preparación

Analytical and Quality Control Data

To ensure the successful synthesis of XL-844, several analytical techniques are employed:

Technique Purpose Typical Findings
NMR Spectroscopy Structural confirmation Characteristic chemical shifts confirming urea and aromatic protons
Mass Spectrometry Molecular weight verification Molecular ion peak at m/z 288 (M+H)+
HPLC Purity assessment Purity > 98% after chromatographic purification
Elemental Analysis Composition verification Consistency with C14H17N5O2 formula

Research Findings on Preparation Optimization

  • Yield Improvement : Optimization of reaction times and temperatures has been reported to improve yields, with particular attention to minimizing side reactions such as hydrolysis of isocyanate intermediates.

  • Scalability : The synthetic route has been adapted for scale-up with modifications to solvent volumes and purification methods to accommodate larger batch sizes without compromising purity.

  • Stability Considerations : this compound is typically isolated as a solid powder, stable under standard storage conditions, but sensitive to moisture, necessitating dry storage conditions.

Summary Table of Preparation Parameters

Parameter Description Notes
Starting Materials 2-(3-aminopropoxy)aniline, pyrazin-2-yl isocyanate Commercially available or synthesized
Solvent DCM, THF, DMF Anhydrous preferred
Temperature 0°C to room temperature Controlled to optimize yield
Reaction Time Several hours (typically 2–6 h) Monitored by TLC or HPLC
Purification Method Flash chromatography or preparative HPLC Essential for >98% purity
Final Form Solid powder Stored under dry conditions

Q & A

Q. What is the mechanism of action of XL-844 in disrupting DNA damage checkpoints?

this compound is a potent ATP-competitive inhibitor of both Chk1 and Chk2 kinases, critical regulators of the S-phase and G2/M checkpoints. It abrogates checkpoint activation by blocking phosphorylation of downstream targets like CDC25A, leading to premature mitotic entry and mitotic catastrophe in cancer cells . Methodologically, researchers can validate this mechanism using:

  • Phosphorylation assays (e.g., Western blotting for CDC25A or γH2AX to quantify DNA damage).
  • Flow cytometry to monitor cell cycle progression after gemcitabine/XL-844 co-treatment .

Q. How does this compound enhance the efficacy of gemcitabine in preclinical models?

this compound synergizes with gemcitabine by overriding the S-phase checkpoint, which gemcitabine activates to stall DNA replication. This forces cells into mitosis with unresolved DNA damage, increasing apoptosis. Key methodologies include:

  • Clonogenic survival assays to quantify cell-killing synergy.
  • Xenograft models (e.g., PANC-1 pancreatic cancer) to assess tumor growth inhibition in vivo .
  • Immunohistochemistry for mitotic markers (e.g., phospho-histone H3) to confirm premature mitotic entry .

Advanced Research Questions

Q. How do contradictory findings on Chk1 vs. Chk2 inhibition by this compound impact experimental design?

While this compound is a dual Chk1/Chk2 inhibitor, evidence suggests context-dependent dominance:

  • Chk2 inhibition drives radiosensitization in irradiated cells .
  • Chk1 inhibition is critical for gemcitabine synergy by abrogating the S-phase checkpoint . Methodological recommendations:
  • Use isoform-specific inhibitors (e.g., VRX046617 for Chk2) or siRNA knockdown to isolate Chk1/Chk2 roles.
  • Validate kinase inhibition via kinase activity assays (e.g., ADP-Glo™) in specific treatment contexts .

Q. What experimental strategies mitigate toxicity risks when combining this compound with DNA-damaging agents?

this compound’s radioprotective effect in normal cells (e.g., mouse thymocytes) contrasts with tumor-selective radiosensitization . To optimize therapeutic index:

  • Dose scheduling : Administer this compound after radiation/gemcitabine to protect normal tissues during initial DNA damage.
  • Biomarker-driven patient selection : Screen for tumors with defective DDR pathways (e.g., ATM/ATR mutations) likely to rely on Chk1/2 .

Q. Why did this compound fail in clinical trials despite preclinical efficacy, and how can this inform future translational studies?

this compound’s Phase I trial (NCT00475917) was discontinued due to challenges in:

  • Dose optimization : Balancing target inhibition with toxicity.
  • Tumor heterogeneity : Variable Chk1/Chk2 dependency across malignancies. Lessons for preclinical-to-clinical translation:
  • Use patient-derived organoids to model inter-tumoral variability.
  • Incorporate pharmacodynamic biomarkers (e.g., Chk1/2 activity in circulating tumor cells) to monitor target engagement .

Data Contradiction Analysis

Q. How to resolve discrepancies in this compound’s radiosensitization mechanisms across studies?

Some studies attribute this compound’s radiosensitization to Chk2 inhibition , while others emphasize Chk1’s role in replication stress . Analytical approaches:

  • Conditional knockout models : Compare radiation response in Chk1-/Chk2-deficient isogenic cell lines.
  • Time-course experiments : Map Chk1/Chk2 activation dynamics post-irradiation using phospho-specific antibodies .

Methodological Tables

Key Assays for this compound Research Purpose References
Clonogenic survival assayQuantify synergy with DNA-damaging agents
γH2AX immunofluorescenceMeasure DNA double-strand breaks
Phospho-CDC25A Western blotConfirm checkpoint abrogation
Mitotic catastrophe scoring (DAPI staining)Assess mitotic disruption

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.